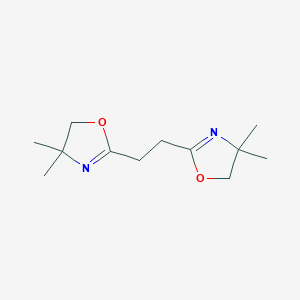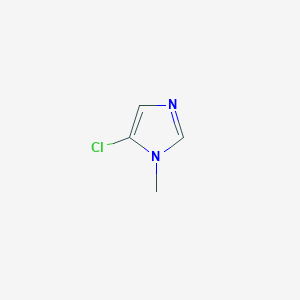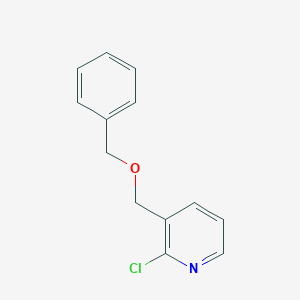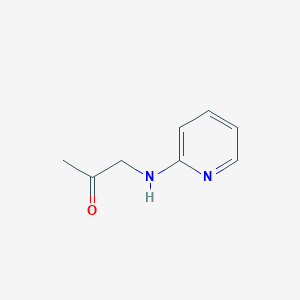
Epidepride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epidepride is a selective dopamine D2 receptor antagonist that has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It is a potent and highly selective antagonist of the D2 receptor, which is one of the five known dopamine receptor subtypes.
Aplicaciones Científicas De Investigación
Imaging Dopamine D2 Receptors in Pituitary Adenomas
Epidepride, a benzamide derivative with high affinity for D2 receptors, is used in SPECT imaging of striatal and extrastriatal dopamine D2 receptors. A study by Pirker et al. (1996) demonstrated the efficacy of iodine-123-labeled epidepride in visualizing dopamine receptors in pituitary adenomas, suggesting its potential in predicting responses to dopamine agonist treatment (Pirker et al., 1996).
Differential Diagnosis of Movement Disorders
Epidepride's utility in differentiating movement disorders such as Parkinson's disease, multiple system atrophy, and Huntington's disease through SPECT imaging was explored by Pirker et al. (1997). This study highlighted the radiotracer's capabilities, although its high specific-to-nondisplaceable binding ratio did not significantly improve discrimination between different basal ganglia disorders (Pirker et al., 1997).
Visualization of Extrastriatal Dopamine D2 Receptors
Kessler et al. (1992) used [123I]Epidepride in single photon tomography to visualize extrastriatal dopamine D2 receptors in the human brain. Their work provided insights into the distribution and uptake of epidepride in various brain regions, including the thalamus, pituitary, hypothalamus, and temporal lobe (Kessler et al., 1992).
Research on Schizophrenia
Huang et al. (2012) investigated the application of [(123)I]Epidepride in studying dopamine D(2)/D(3) receptor binding in a rat schizophrenia model. Their findings suggest that epidepride can be a valuable tool for understanding alterations in dopamine receptor binding in schizophrenia and evaluating therapeutic effects (Huang et al., 2012).
Propiedades
Número CAS |
107188-87-4 |
|---|---|
Nombre del producto |
Epidepride |
Fórmula molecular |
C16H23IN2O3 |
Peso molecular |
418.27 g/mol |
Nombre IUPAC |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
Clave InChI |
APNNSBJHVTUORL-LBPRGKRZSA-N |
SMILES isomérico |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
Otros números CAS |
107188-87-4 |
Sinónimos |
epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















